

Molecular structure of 9-Carboxyanthracene

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Compound of Interest

Compound Name: 9-Anthracenecarboxylic acid

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An In-Depth Technical Guide to the Molecular Structure of 9-Carboxyanthracene

This guide provides a comprehensive overview of the molecular structure, properties, and applications of 9-Carboxyanthracene, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

9-Carboxyanthracene, also known as 9-anthroic acid, is a polycyclic aromatic hydrocarbon with a carboxylic acid functional group attached to the 9th position of the anthracene core.[1] This substitution significantly influences its chemical and physical properties, making it a valuable compound in various scientific fields.

General and Physicochemical Properties

The fundamental properties of 9-Carboxyanthracene are summarized in the table below, providing a quick reference for its key characteristics.



Property	Value	Reference
Chemical Formula	C15H10O2	[2]
Molecular Weight	222.24 g/mol	[1]
CAS Number	723-62-6	[2]
Appearance	Yellow powder	[3]
Melting Point	213-217 °C	[1]
рКа	3.65 (at 25°C)	[3]
Solubility	Insoluble in water; soluble in ethanol, DMSO, and DMF.	[3][4]

Crystallographic Data

While detailed crystallographic data for the monomeric form of 9-Carboxyanthracene can be accessed through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 128359, comprehensive studies have been conducted on its photochemical dimer.[5] The head-to-tail dimer of **9-anthracenecarboxylic acid** has been extensively studied, revealing its propensity to form solvates with various solvents.[6] This dimerization is a key aspect of its solid-state chemistry and photophysical behavior.[6]

Spectroscopic Data

The spectroscopic signature of 9-Carboxyanthracene is crucial for its identification and characterization. The following tables summarize its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d ₆)	Chemical Shift (ppm)
-COOH	~13.5
Aromatic-H	7.5 - 8.8



¹³ C NMR	Chemical Shift (ppm)
C=O	~169
Aromatic-C	125 - 132

Infrared (IR) Spectroscopy

Functional Group	Vibrational Frequency (cm ⁻¹)
O-H stretch (Carboxylic acid)	2500-3300 (broad)
C=O stretch (Carboxylic acid)	1670-1700
C=C stretch (Aromatic)	1400-1600
C-H bend (Aromatic)	675-900

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of 9-Carboxyanthracene is characterized by multiple bands, with the position of the maximum absorption wavelength (λmax) being solvent-dependent.

Solvent	λmax (nm)
Ethanol	254
Various Solvents	253

Experimental Protocols Synthesis of 9-Carboxyanthracene

A common method for the synthesis of 9-Carboxyanthracene is the oxidation of 9-anthracenecarboxaldehyde.[7]

Protocol: Oxidation of 9-Anthracenecarboxaldehyde[7]

 Reaction Setup: In a reaction flask, add 100g of 9-anthracenecarboxaldehyde, 1000g of isopropanol, and 50g of 2-methyl-2-butene.

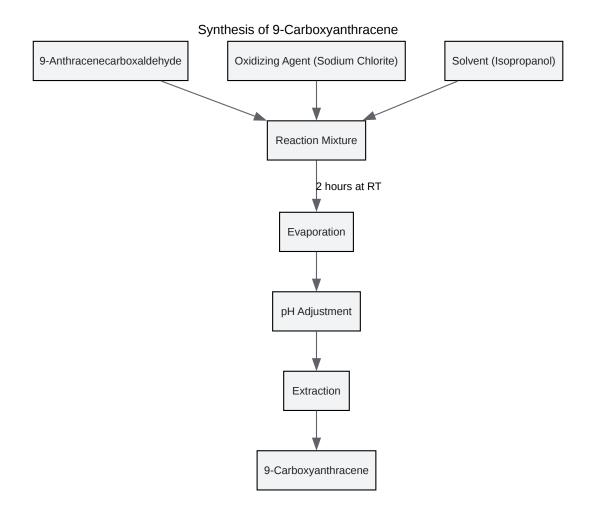
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- Addition of Reagents: While stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water. Subsequently, add a solution of 68.6g of sodium chlorite in 300g of water dropwise, maintaining the temperature between 20-30°C.
- Reaction: After the dropwise addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
- Work-up: Evaporate the solvent under reduced pressure. Adjust the pH of the residue to 1-5 using a suitable acid (e.g., HCl).
- Extraction and Isolation: Extract the product with an organic solvent. Evaporate the organic phase to obtain 9-Carboxyanthracene.





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A simplified workflow for the synthesis of 9-Carboxyanthracene.

Patch-Clamp Electrophysiology for Chloride Channel Inhibition

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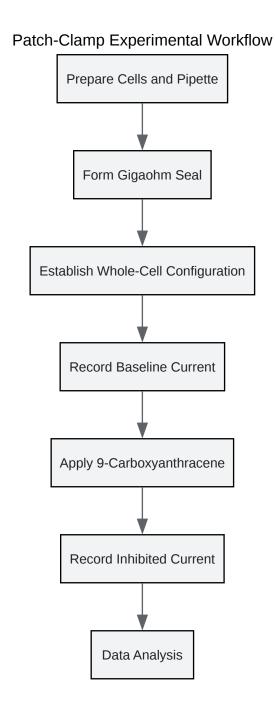


To study the inhibitory effect of 9-Carboxyanthracene on chloride channels, the patch-clamp technique is employed.

Protocol: Whole-Cell Patch-Clamp Recording[8][9][10][11][12]

- Cell Preparation: Plate cells expressing the chloride channel of interest (e.g., HEK293 cells transfected with TMEM16A) onto coverslips a few days prior to recording.
- Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 M Ω and fill with an appropriate internal solution.
- Recording Setup: Place the coverslip with cells in a recording chamber on an inverted microscope stage and perfuse with an external solution.
- Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal ($G\Omega$ seal) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Data Acquisition: Record baseline chloride currents using a patch-clamp amplifier and appropriate software.
- Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of 9-Carboxyanthracene.
- Analysis: Record the changes in chloride current in the presence of the inhibitor to determine its effect on channel activity.





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A general workflow for patch-clamp experiments.

Applications in Drug Development and Research



Chloride Channel Inhibition

9-Carboxyanthracene is a well-established inhibitor of various chloride channels, including the Ca²⁺-activated chloride channels (CaCCs) of the TMEM16/Anoctamin family, such as TMEM16A and TMEM16B.[13] These channels are involved in a multitude of physiological processes, and their dysfunction is implicated in diseases like cystic fibrosis, hypertension, and asthma. 9-Carboxyanthracene serves as a crucial pharmacological tool to probe the function of these channels.

The inhibitory mechanism involves a direct block of the channel pore, which can be voltage-dependent.[4] This blockade prevents the efflux of chloride ions, thereby modulating the cell membrane potential and downstream cellular processes.



Inhibitory Action Increase in Intracellular Ca²⁺ TMEM16A Activation Clare Efflux Membrane Depolarization Downstream Cellular Response

Inhibition of TMEM16A Chloride Channel

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Mechanism of TMEM16A inhibition by 9-Carboxyanthracene.

Synthetic Building Block

The reactive carboxylic acid group and the fluorescent anthracene core make 9-Carboxyanthracene a versatile building block in organic synthesis. It is used as a starting material for the synthesis of various derivatives with applications in materials science and medicinal chemistry. For instance, it can be used to synthesize 9-cyanoanthracene and purine



derivatives.[1] Its deuterated form, 9-Anthracene-d9-carboxylic acid, is utilized as an internal standard in quantitative analysis by NMR and mass spectrometry.[13]

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